molecular formula C11H11N3O B2544483 3-(4-Acetamidophenyl)-1H-pyrazole CAS No. 197093-26-8

3-(4-Acetamidophenyl)-1H-pyrazole

Cat. No.: B2544483
CAS No.: 197093-26-8
M. Wt: 201.229
InChI Key: CUXXEMFNEZVWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetamidophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds This compound features a pyrazole ring fused with a phenyl group substituted with an acetamide group at the para position

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 4-acetamidophenol with hydrazine hydrate in the presence of acetic acid. The reaction typically proceeds under reflux conditions to yield this compound.

  • Microwave-Assisted Synthesis: Another method employs microwave irradiation to accelerate the reaction between 4-acetamidophenol and hydrazine hydrate, offering a faster and more efficient synthesis route.

Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts, such as acid catalysts, can enhance the yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.

  • Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline derivative.

  • Substitution: The compound can participate in electrophilic substitution reactions, where substituents are introduced at the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Pyrazoline derivatives.

  • Substitution Products: Substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(4-Acetamidophenyl)-1H-pyrazole has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of pain and inflammation.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-(4-Acetamidophenyl)-1H-pyrazole is similar to other pyrazole derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 4-Acetamidophenol (Acetaminophen): A well-known analgesic and antipyretic agent.

  • Phenacetin: Another analgesic and antipyretic compound, structurally related to acetaminophen.

  • Pyrazolone Derivatives: Compounds with a pyrazolone ring, used in various pharmaceutical applications.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXXEMFNEZVWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.